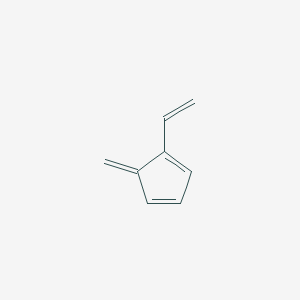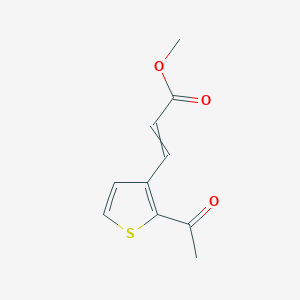
Methyl 3-(2-acetylthiophen-3-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-acetylthiophen-3-yl)prop-2-enoate is an organic compound that belongs to the class of esters It features a thiophene ring, which is a sulfur-containing heterocycle, substituted with an acetyl group at the 2-position and a propenoate ester group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-acetylthiophen-3-yl)prop-2-enoate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur source under acidic conditions.
Acetylation: The thiophene ring is then acetylated at the 2-position using acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Esterification: The final step involves the esterification of the acetylated thiophene with methyl acrylate (CH₂=CHCOOCH₃) under basic conditions, typically using a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Methyl 3-(2-acetylthiophen-3-yl)prop-2-enoate can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: The compound can be reduced at the carbonyl group of the acetyl moiety using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by reagents such as halogens (e.g., bromine, chlorine) or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Bromine (Br₂) in chloroform.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: Halogenated or nitrated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, Methyl 3-(2-acetylthiophen-3-yl)prop-2-enoate serves as a building block for more complex molecules
Biology
The compound’s derivatives have shown potential as bioactive molecules. For instance, modifications at the ester or acetyl groups can lead to compounds with antimicrobial or anti-inflammatory properties.
Medicine
Research into the medicinal applications of this compound includes its potential use as an intermediate in the synthesis of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for developing new therapeutic agents.
Industry
In materials science, this compound is explored for its use in the production of conductive polymers and organic semiconductors. Its thiophene ring contributes to the electronic properties of these materials.
Wirkmechanismus
The mechanism by which Methyl 3-(2-acetylthiophen-3-yl)prop-2-enoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetyl and ester groups can undergo hydrolysis, releasing active metabolites that interact with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl (2E)-3-(thiophen-2-yl)prop-2-enoate
- Methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate
Uniqueness
Methyl 3-(2-acetylthiophen-3-yl)prop-2-enoate is unique due to the presence of both an acetyl group and a thiophene ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
102053-79-2 |
|---|---|
Molekularformel |
C10H10O3S |
Molekulargewicht |
210.25 g/mol |
IUPAC-Name |
methyl 3-(2-acetylthiophen-3-yl)prop-2-enoate |
InChI |
InChI=1S/C10H10O3S/c1-7(11)10-8(5-6-14-10)3-4-9(12)13-2/h3-6H,1-2H3 |
InChI-Schlüssel |
NBBFJNAVEDZGER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CS1)C=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


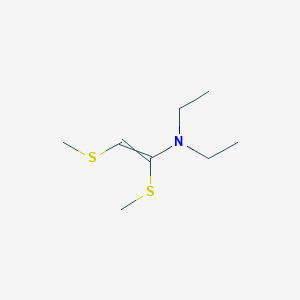


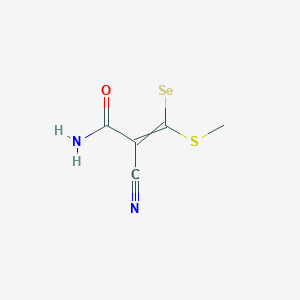
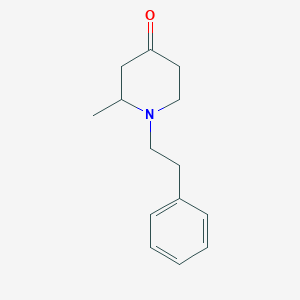

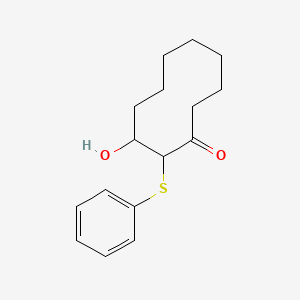
![1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene](/img/structure/B14323173.png)
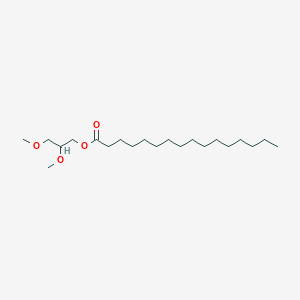
![Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate](/img/structure/B14323176.png)

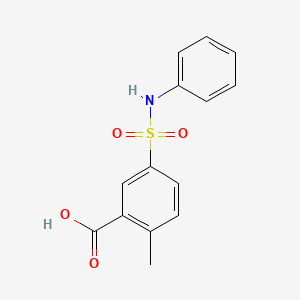
![2,2-Dichloro-3-[(propan-2-yl)oxy]propanal](/img/structure/B14323191.png)
